BenchChemオンラインストアへようこそ!

2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

medicinal chemistry drug-likeness physicochemical profiling

2-(4-Acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 1574405-49-4; molecular formula C₂₁H₁₉N₅O₂S; molecular weight 405.5 g/mol) is a synthetic hybrid molecule that covalently links a 4-acetamido-substituted indole moiety to a 5-benzyl-1,3,4-thiadiazole core via an acetamide bridge. The compound belongs to the broader class of indole–thiadiazole hybrid scaffolds, which have been systematically investigated for α-glucosidase inhibition, acetylcholinesterase/butyrylcholinesterase (AChE/BChE) dual inhibition, β-glucuronidase inhibition, and antibacterial activity in peer-reviewed medicinal chemistry programs.

Molecular Formula C21H19N5O2S
Molecular Weight 405.5 g/mol
Cat. No. B10984061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC21H19N5O2S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4
InChIInChI=1S/C21H19N5O2S/c1-14(27)22-17-8-5-9-18-16(17)10-11-26(18)13-19(28)23-21-25-24-20(29-21)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,22,27)(H,23,25,28)
InChIKeyZHBVQYXZJVPDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 1574405-49-4): Structural Identity and Compound Class for Procurement Evaluation


2-(4-Acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 1574405-49-4; molecular formula C₂₁H₁₉N₅O₂S; molecular weight 405.5 g/mol) is a synthetic hybrid molecule that covalently links a 4-acetamido-substituted indole moiety to a 5-benzyl-1,3,4-thiadiazole core via an acetamide bridge . The compound belongs to the broader class of indole–thiadiazole hybrid scaffolds, which have been systematically investigated for α-glucosidase inhibition, acetylcholinesterase/butyrylcholinesterase (AChE/BChE) dual inhibition, β-glucuronidase inhibition, and antibacterial activity in peer-reviewed medicinal chemistry programs [1][2][3][4]. The target compound is currently catalogued as a research-grade small molecule; no dedicated primary literature reporting its biological evaluation was identified in the peer-reviewed corpus as of the search date.

Why Indole–Thiadiazole Acetamide Hybrids Cannot Be Interchanged Without Quantitative Scrutiny: The Case of 2-(4-Acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide


Indole–1,3,4-thiadiazole hybrid acetamides display extreme sensitivity of biological potency to seemingly modest substituent changes on both the indole C4 position and the thiadiazole C5 position. In the α-glucosidase inhibitor series reported by Alomari et al. (2021), the IC₅₀ range across nineteen analogs spanned more than one order of magnitude (0.95–13.60 µM) driven primarily by phenyl ring substitution patterns [1]. Similarly, Tang et al. (2024) demonstrated that antibacterial inhibition rates against Xanthomonas oryzae pv. oryzae varied from negligible to 77.85% across eighteen 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide derivatives at identical concentrations, solely as a function of indole substitution [2]. For the target compound, the dual differentiation—4-acetamido on the indole ring and 5-benzyl on the thiadiazole ring—cannot be modeled by simply averaging properties of analogs bearing only one of these features. Published structure–activity relationship (SAR) data from multiple enzyme systems confirm that indole C4-substitution and thiadiazole C5-substitution exert non-additive, context-dependent effects on target binding that preclude reliable potency extrapolation without empirical measurement [1][3]. Generic substitution among catalog analogs sharing only the core scaffold therefore carries a high risk of introducing uncharacterized potency gaps.

Quantitative Differentiation Evidence for 2-(4-Acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide: Comparator-Anchored Data for Procurement Decisions


Molecular Weight and Hydrogen-Bonding Capacity Differentiation vs. the Closest Commercial Analog (CAS 1282143-45-6)

The target compound (CAS 1574405-49-4; MW = 405.5 g/mol) differs from its closest commercially available analog, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide (CAS 1282143-45-6; MW = 348.4 g/mol), by the presence of a 4-acetamido substituent on the indole ring . This substituent adds 57.1 Da to the molecular weight and introduces one additional hydrogen bond donor (amide N–H) and one additional hydrogen bond acceptor (amide C=O), increasing the total HBD count from 1 to 2 and HBA count from 5 to 7 relative to the unsubstituted analog. Both compounds remain within Lipinski Rule of Five boundaries (MW < 500; HBD ≤ 5; HBA ≤ 10), but the differential hydrogen-bonding capacity of the 4-acetamido group has been identified as a critical determinant of target binding affinity in indole–thiadiazole SAR studies, where indole ring substitution patterns directly modulate enzyme inhibition potency [1].

medicinal chemistry drug-likeness physicochemical profiling

5-Benzyl Substituent Lipophilicity Differentiation vs. 5-Unsubstituted and 5-Methyl Thiadiazole Analogs

The 5-benzyl substituent on the 1,3,4-thiadiazole ring distinguishes the target compound from two commercially available 4-acetamido-indole-thiadiazole analogs: the 5-unsubstituted variant 2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 1574471-99-0; MW = 315.35 g/mol) and the 5-methyl variant 2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (MW ≈ 329.4 g/mol) . The benzyl group contributes a phenyl ring capable of π–π stacking interactions with aromatic residues in enzyme active sites—a binding mode confirmed by molecular docking studies of indole–thiadiazole hybrids against α-glucosidase, where phenyl/thiadiazole π-interactions were critical for potency [1]. The predicted logP increase conferred by benzyl vs. methyl substitution is approximately +1.5 to +2.0 log units (class-level estimate based on fragment-based logP calculation methods validated for indole-containing 1,3,4-thiadiazole derivatives) [2]. This lipophilicity differential affects both membrane permeability and non-specific protein binding, making the benzyl analog pharmacokinetically distinct from its less lipophilic counterparts.

lipophilicity medicinal chemistry SAR

Class-Level α-Glucosidase Inhibition Potency Range for Indole–Thiadiazole Hybrids vs. Clinical Standard Acarbose

Alomari et al. (2021) reported the α-glucosidase inhibitory activity of nineteen indole-based-thiadiazole derivatives (compounds 1–19) with IC₅₀ values ranging from 0.95 ± 0.05 to 13.60 ± 0.30 µM, compared to the clinical standard acarbose (IC₅₀ = 1.70 ± 0.10 µM) [1]. Notably, compound 17 (IC₅₀ = 0.95 ± 0.05 µM) was 1.8-fold more potent than acarbose; compounds 2 (1.10 µM) and 1 (1.30 µM) also surpassed the standard. Enzyme kinetics established that the most potent analogs (1, 2, 9, 17) act as non-competitive inhibitors, a mechanism distinct from the competitive inhibition exhibited by acarbose [1]. The SAR demonstrated that substitution patterns on the phenyl ring attached to the thiadiazole core are the primary driver of potency variation. The target compound incorporates a benzyl group at this critical position—a substitution not directly evaluated in the Alomari series but structurally analogous to the phenyl-substituted analogs that achieved sub-micromolar potency.

α-glucosidase inhibition antidiabetic enzyme kinetics

Class-Level Antibacterial Activity of N-Substituted Indole–1,3,4-Thiadiazole Acetamides vs. Commercial Agrochemical Standards

Tang et al. (2024) reported the first systematic antibacterial evaluation of eighteen 2-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide derivatives against three plant pathogenic bacteria [1]. The lead compound 3p achieved 77.85% and 62.15% inhibition against Xanthomonas oryzae pv. oryzae (Xoo) at 100 µg/mL and 50 µg/mL, respectively, and 52.51% and 36.48% inhibition against Xanthomonas axonopodis pv. citri (Xac) at the same concentrations—superior to both commercial controls Thiodiazole-copper and Bismerthiazol at matched doses [1]. This study establishes that the indole–1,3,4-thiadiazole acetamide scaffold can deliver antibacterial potency exceeding existing agrochemical standards. The target compound differs from the Tang series by bearing a 5-benzyl (rather than 5-phenyl) thiadiazole substituent and a 4-acetamido (rather than variable) indole substitution—structural features that published SAR suggests may further modulate antibacterial potency through altered lipophilicity and hydrogen-bonding capacity [1].

antibacterial plant pathogen Xanthomonas agrochemical

Class-Level β-Glucuronidase Inhibition Potency: Indole–Thiadiazole Hybrids vs. Standard Inhibitor

Taha et al. (2019) evaluated twenty-two indole-based thiadiazole derivatives (1–22) for β-glucuronidase inhibition, reporting IC₅₀ values spanning 0.5 ± 0.08 to 38.9 ± 0.8 µM [1]. All twenty-two compounds outperformed the standard inhibitor d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM). The most potent compound (compound 6, a 2,3-dihydroxy analog) achieved an IC₅₀ of 0.5 ± 0.08 µM, representing a ~96-fold potency enhancement over the standard [1]. Molecular docking confirmed that stronger hydrogen bonding networks with active site residues drove potency improvements. The target compound contains both the indole–thiadiazole core and an acetamide linker present in the most active members of this series, and the 4-acetamido group provides an additional hydrogen-bonding moiety at a position distinct from those explored in the Taha SAR, suggesting potential for novel binding interactions.

β-glucuronidase inhibition enzyme inhibition drug discovery

Class-Level Dual Cholinesterase Inhibition: Indole–Thiadiazole Hybrids as AChE/BChE Inhibitors vs. Donepezil Benchmark

Two independent studies have established the cholinesterase inhibitory profile of indole-based thiadiazole derivatives. An early series (1–18) reported IC₅₀ values of 0.17 ± 0.05 to 33.10 ± 0.6 µM against AChE and 0.30 ± 0.1 to 37.60 ± 0.6 µM against BChE [1]. A subsequent study by Khan et al. (2022) on sixteen indole-based thiadiazole hybrid analogs (1–16) used donepezil as the reference standard (reported IC₅₀ 0.21 ± 0.12 µM against AChE in that study) and confirmed dual inhibitory activity with established SAR [2]. Molecular docking verified that the indole and thiadiazole moieties engage distinct sub-sites within the cholinesterase active site gorge. The target compound's 5-benzyl substituent provides an extended aromatic group capable of occupying the peripheral anionic site (PAS) of AChE—a binding mode implicated in the dual inhibition mechanism of the most potent analogs in these series [2].

cholinesterase inhibition Alzheimer's disease dual inhibitor neurodegeneration

Recommended Research and Industrial Application Scenarios for 2-(4-Acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide Based on Evidence-Anchored Differentiation


α-Glucosidase Inhibitor Lead Optimization for Type 2 Diabetes Programs

The Alomari et al. (2021) series established that indole–thiadiazole hybrids can achieve α-glucosidase IC₅₀ values superior to acarbose (IC₅₀ = 1.70 µM), with the most potent analog reaching 0.95 µM [1]. The target compound introduces a 4-acetamido substituent not explored in that series, positioned to form additional hydrogen bonds within the enzyme active site as suggested by the published docking model. Procurement is recommended for medicinal chemistry teams seeking to extend the SAR beyond the phenyl-substitution landscape already mapped, with the objective of identifying sub-micromolar, non-competitive α-glucosidase inhibitors.

Agricultural Antibacterial Screening Against Xanthomonas Pathogens

Tang et al. (2024) demonstrated that indole–1,3,4-thiadiazole acetamide derivatives can outperform commercial agrochemical standards (Thiodiazole-copper, Bismerthiazol) against Xanthomonas oryzae and Xanthomonas axonopodis, with lead compound 3p achieving 77.85% inhibition at 100 µg/mL against Xoo [2]. The target compound's differentiated 5-benzyl and 4-acetamido substituents represent unexplored chemical space within this validated antibacterial scaffold. Screening against the same panel (Xoo, Xac, Psa) is recommended to determine whether the benzyl–acetamido combination yields additive or synergistic potency gains relative to the published phenyl-substituted series.

Dual AChE/BChE Inhibitor Development for Neurodegenerative Disease Research

Two independent indole–thiadiazole series have confirmed dual cholinesterase inhibition with AChE IC₅₀ values as low as 0.17 µM—comparable to the clinical standard donepezil [3][4]. The target compound's 5-benzyl substituent is structurally analogous to the extended aromatic groups that engage the peripheral anionic site (PAS) of AChE in the most potent dual inhibitors. Procurement is recommended for neurodegeneration research groups seeking to evaluate whether the combination of PAS-targeting benzyl and hydrogen-bonding 4-acetamido groups can yield improved dual inhibition potency and CNS drug-likeness relative to existing indole–thiadiazole leads.

β-Glucuronidase Inhibitor Screening for Cancer and Inflammatory Disease Applications

The Taha et al. (2019) study demonstrated universal superiority of indole–thiadiazole hybrids over the standard β-glucuronidase inhibitor d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 µM), with the best analog achieving a ~96-fold improvement (IC₅₀ = 0.5 µM) [5]. β-Glucuronidase is implicated in colon cancer, hepatic disease, and inflammatory conditions. The target compound's 4-acetamido group introduces hydrogen-bonding capacity at an indole position not explored in the published 22-compound series, offering the potential for novel binding interactions with active site residues. Screening in the established β-glucuronidase assay with molecular docking follow-up is the recommended application pathway.

Quote Request

Request a Quote for 2-(4-acetamido-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.